(4-Chloro-6-fluoropyridin-3-yl)methanol
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Overview
Description
(4-Chloro-6-fluoropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-fluoropyridin-3-yl)methanol typically involves the substitution reactions on pyridine derivatives. One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-fluoropyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is often used.
Substitution: Sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-6-fluoropyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It can serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including herbicides and insecticides .
Mechanism of Action
The mechanism of action of (4-Chloro-6-fluoropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar in structure but lacks the chlorine atom.
(2-Chloro-3-fluoropyridin-4-yl)methanol: Similar but with different positions of chlorine and fluorine atoms.
6-fluoro-3-pyridinemethanol: Lacks the chlorine atom and has a different position of the fluorine atom.
Uniqueness
(4-Chloro-6-fluoropyridin-3-yl)methanol is unique due to the specific positions of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(4-chloro-6-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 |
InChI Key |
BRJCHYXKMUMIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)CO)Cl |
Origin of Product |
United States |
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